molecular formula C14H12O4 B11869004 1,6-Naphthalenedicarboxylic acid, dimethyl ester CAS No. 16144-94-8

1,6-Naphthalenedicarboxylic acid, dimethyl ester

Cat. No.: B11869004
CAS No.: 16144-94-8
M. Wt: 244.24 g/mol
InChI Key: JZZYEPMPRIJICF-UHFFFAOYSA-N
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Description

Dimethyl Naphthalene-1,6-dicarboxylate is an organic compound with the molecular formula C14H12O4. It is a dimethyl ester derivative of naphthalene-1,6-dicarboxylic acid. This compound is primarily used as an intermediate in the synthesis of high-performance polymers, such as polyethylene naphthalate, which is known for its superior thermal and mechanical properties compared to polyethylene terephthalate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl Naphthalene-1,6-dicarboxylate can be synthesized through the esterification of naphthalene-1,6-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the preparation of Dimethyl Naphthalene-1,6-dicarboxylate often involves a multi-step process. Initially, naphthalene-1,6-dicarboxylic acid is mixed with methanol and a catalyst. The mixture undergoes an esterification reaction, followed by crystallization and solid-liquid separation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl Naphthalene-1,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl Naphthalene-1,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl Naphthalene-1,6-dicarboxylate involves its conversion to naphthalene-1,6-dicarboxylic acid through hydrolysis or oxidation. This compound can then participate in various biochemical pathways, depending on the specific application. For instance, in polymer synthesis, it acts as a monomer that undergoes polymerization to form high-performance polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl Naphthalene-1,6-dicarboxylate is unique due to its specific structural configuration, which imparts distinct properties to the polymers synthesized from it. Its naphthalene ring structure provides enhanced rigidity and thermal stability compared to other similar compounds .

Properties

CAS No.

16144-94-8

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

dimethyl naphthalene-1,6-dicarboxylate

InChI

InChI=1S/C14H12O4/c1-17-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14(16)18-2/h3-8H,1-2H3

InChI Key

JZZYEPMPRIJICF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)OC

Origin of Product

United States

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